molecular formula C26H38N2O17 B561998 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside CAS No. 93496-53-8

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside

Cat. No.: B561998
CAS No.: 93496-53-8
M. Wt: 650.587
InChI Key: XJDWEIUSVBUXAA-UOFGCEEZSA-N
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside is a complex compound that finds extensive utility within the biomedical sector . It is a widely used hexosaminidase substrate . Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .


Synthesis Analysis

The synthesis of this compound involves a combination of chemical and biocatalytic steps . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis . Fungal β-N-acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 served this purpose owing to its high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative .


Molecular Structure Analysis

The molecular formula of this compound is C20H28N2O13 . The structure involves a glycosidic bond which is cleaved during enzymatic action to form 4-nitrophenolate .


Chemical Reactions Analysis

The key chemical reaction involving this compound is the enzymatic cleavage of the glycosidic bond to form 4-nitrophenolate . This reaction is used to detect and characterize α-N-acetylgalactosaminidase .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 504.44 . It is stored at a temperature of -20°C . The specific optical rotation is -13° to -17° (20°C, 589 nm) (c=0.5, water) . It is soluble in water, forming a clear colorless to light yellow solution .

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary applications of this compound is in the field of chemical synthesis, particularly in the creation of complex oligosaccharides. For instance, Jain, Piskorz, and Matta (1992) developed a facile approach for synthesizing 4-nitrophenyl O-alpha-L-fucopyranosyl-(1→3)-2-acetamido-2-deoxy-beta-D-glucopyranoside, among other compounds, using methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-beta-L-fucopyranoside as the glycosyl donor. This highlights the utility of the compound in the efficient synthesis of specific oligosaccharides (Jain, Piskorz, & Matta, 1992).

Application in Immunogen Preparation

Another significant application is in the preparation of immunogens. Ekborg, Sone, and Glaudemans (1982) demonstrated the synthesis of disaccharides including p-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, which were utilized in preparing immunogens bearing immunodeterminants known to occur on glycoproteins. This is indicative of the compound's relevance in immunological research, especially in the study of glycoproteins (Ekborg, Sone, & Glaudemans, 1982).

Glycosidase Studies

The compound has also been used in studies involving glycosidases. For example, Jones, Shah, Kosman, and Bahl (1974) synthesized derivatives of the compound for use as ligands in the purification of 2-acetamido-2-deoxy-β-D-glucosidase, using affinity chromatography. This highlights its role in enzyme studies and potential applications in biochemistry and molecular biology (Jones, Shah, Kosman, & Bahl, 1974).

In Glycolipid Synthesis

Additionally, the compound has been employed in the synthesis of glycolipids. Nilsson and Norberg (1988) synthesized a dimeric Lewis X hexasaccharide derivative, which is a derivative of a tumor-associated glycolipid, from thioglycoside intermediates. This showcases its potential in the synthesis and study of complex glycolipids, particularly those with clinical significance (Nilsson & Norberg, 1988).

Mechanism of Action

The mechanism of action of this compound involves the enzymatic cleavage of the glycosidic bond. This reaction is used to measure the activity of hexosaminidase enzymes .

Safety and Hazards

This compound is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDWEIUSVBUXAA-UOFGCEEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104134
Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-53-8
Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93496-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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